Betulin caffeate

Vue d'ensemble

Description

Betulin caffeate is a natural triterpenoid found in the barks of Betula alba L . It is a triterpene caffeate compound . The chemical content of outer birch bark extractive from the North American birches Betula papyrifera Marshall (paper birch) and B. neoalaskana Sargent (Alaskan paper birch) has been evaluated by GC/MS, HPLC and NMR spectroscopy .

Synthesis Analysis

Betulin 3-caffeate was synthesized from betulin . A new approach to the synthesis of betulin sulfamate with sulfamic acid and ammonium sulfamate in the presence of solid catalysts, including Amberlyst 15® and Sibunit (granules) oxidized at 500 °C, Sibunit (powder) oxidized at 400 °C, Sibunit-sulfated, TiO 2, and ɣ-Al 2 O 3 has been developed .

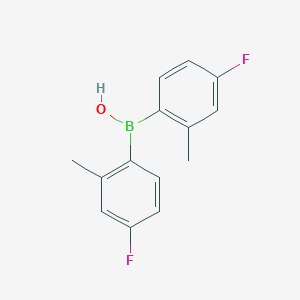

Molecular Structure Analysis

The Betulin-3-Caffeate molecule contains a total of 105 bond(s). There are 49 non-H bond(s), 9 multiple bond(s), 6 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 5 six-membered ring(s), 1 nine-membered ring(s), 3 ten-membered ring(s), 1 ester(s) (aliphatic), 1 hydroxyl group(s), 2 aromatic hydroxyl(s), and 1 .

Chemical Reactions Analysis

New reactions of betulin with sulfamic acid and ammonium sulfamate in the presence of solid catalysts have been reported . The reactions of betulin in cycles A and E are mainly represented by transformations of lateral cyclohexane and cyclopentane rings through the processes of oxidation, halogenation, alkylation, condensation and intramolecular rearrangement .

Physical And Chemical Properties Analysis

Betulin caffeate is a powder . Its molecular formula is C39H56O5 and its molecular weight is 604.9 . The structures of betulin and its derivatives as well as the qualitative and quantitative compositions of dry and liquid extracts were established using a complex of physico-chemical analysis methods: TLC, IR spectroscopy, 1 H and 13 C NMR spectroscopy and chromatography-mass spectrometry .

Applications De Recherche Scientifique

Anti-Cancer Properties

Betulin caffeate, a derivative of betulinic acid, has been found to have potent anti-cancer properties . It has been shown to inhibit the growth of various types of cancer cells, including Ewing’s sarcoma, malignant brain tumor, ovarian carcinoma, prostate cancer, breast cancer, and leukemia HL-60 cells . The specific mechanism of action against malignant cells is still a subject of detailed research, but the activity of betulinic acid has been linked to the induction of the intrinsic pathway of apoptosis .

Anti-HIV Activity

Betulin caffeate and its derivatives have been reported to possess potent anti-HIV activities . This makes it a potential candidate for the development of new anti-HIV drugs.

Anti-Inflammatory Properties

Betulin caffeate has been found to have anti-inflammatory properties . This makes it potentially useful in the treatment of various inflammatory diseases.

Biosynthesis

The biosynthetic pathway of betulinic acid, from which betulin caffeate is derived, has been completely revealed . This knowledge can be used to develop biotechnological platforms for the production of betulinic acid and other related triterpenoids .

Commercial Production

Commercial production of betulinic acid, a precursor of betulin caffeate, currently depends on phytochemical extraction and semi-synthesis from betulin . With the complete revelation of the biosynthetic pathway of betulinic acid, it is possible to develop more efficient methods of production.

Potential for Genetic Engineering

The enzymes involved in the biosynthesis of betulinic acid have been identified . This opens up the possibility of using genetic engineering to optimize the production of betulinic acid and its derivatives, including betulin caffeate.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Betulin caffeate showed exceptionally high activity despite its low contents of total phenolics and proanthocyanidins . Betulin-3-caffeate, uvaol-3-caffeate, 3-O-caffeoyloleanolic acid, and khrinone E were assigned as essential markers for antioxidant activity, and the contents of these components may be related to antioxidant activity .

Propriétés

IUPAC Name |

[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H56O5/c1-24(2)26-14-19-39(23-40)21-20-37(6)27(34(26)39)10-12-31-36(5)17-16-32(35(3,4)30(36)15-18-38(31,37)7)44-33(43)13-9-25-8-11-28(41)29(42)22-25/h8-9,11,13,22,26-27,30-32,34,40-42H,1,10,12,14-21,23H2,2-7H3/b13-9+/t26-,27+,30-,31+,32-,34+,36-,37+,38+,39+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQSZICWRNPAMF-IUGYEWCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H56O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Betulin caffeate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.